4,5,6,7-tetrahydro-1H-indol-4-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-indol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c10-8-3-1-2-7-6(8)4-5-9-7/h4-5,8-10H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYPXFQCCVZJKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)NC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001302467 | |
| Record name | 4,5,6,7-Tetrahydro-1H-indol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001302467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192130-35-1 | |
| Record name | 4,5,6,7-Tetrahydro-1H-indol-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=192130-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5,6,7-Tetrahydro-1H-indol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001302467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4,5,6,7 Tetrahydro 1h Indol 4 Ol and Its Derivatives
Strategies for the Construction of the 4,5,6,7-Tetrahydro-1H-indol-4-one Core
Multi-component Cascade Reactions
Multi-component reactions (MCRs) offer a powerful and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single step. For the construction of the 4,5,6,7-tetrahydro-1H-indol-4-one core, MCRs involving cyclic ketones, arylamines, and benzoylmethylene malonates have been successfully developed. These reactions often proceed through a cascade of condensation, addition, and cyclization steps to afford the desired tetrahydroindolone structure. researchgate.net The use of solid acid catalysts in water can further enhance the environmental friendliness and practicality of these methods. researchgate.net
A notable example involves a one-pot, three-component reaction that yields new bis-isoxazolyl amino dihydro-1H-indol-4(5H)-ones. This process is achieved by reacting N-isoxazolyl enaminone, aryl glyoxal (B1671930) monohydrates, and 4-amino-3-methyl-5-styrylisoxazoles in water with acetic acid as a promoter, resulting in high yields and operational simplicity. researchgate.net
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Product | Key Features |
| Cyclic Ketone | Arylamine | Benzoylmethylene Malonate | Solid Acid / Water | 4,5,6,7-Tetrahydro-1H-indol-4-one derivative | Environmentally benign, high efficiency |
| N-isoxazolyl enaminone | Aryl glyoxal monohydrate | 4-amino-3-methyl-5-styrylisoxazole | Acetic Acid / Water | bis-isoxazolyl amino dihydro-1H-indol-4(5H)-one | High yields, operational simplicity, metal-free |
Domino and Cyclization Approaches, including L-Proline Catalysis in Water
Domino reactions, where a single event triggers a cascade of subsequent transformations, provide an efficient pathway to the 4,5,6,7-tetrahydro-1H-indol-4-one core. A particularly noteworthy method utilizes L-proline as an organocatalyst in water. thieme-connect.comresearchgate.net This approach is environmentally benign and offers a simple and convenient route to tetrahydro-4H-indol-4-one derivatives. thieme-connect.com The reaction likely proceeds through the formation of an enamine intermediate from the cyclic ketone and L-proline, which then participates in a series of cyclization steps. wikipedia.org The use of L-proline as a catalyst is advantageous due to its low cost, availability, and non-toxic nature. nih.gov
Adaptations of the Fischer Indole (B1671886) Synthesis
The Fischer indole synthesis, a classic and versatile method for preparing indoles, can be adapted to construct the 4,5,6,7-tetrahydro-1H-indol-4-one skeleton. wikipedia.orgbyjus.com This reaction involves the acid-catalyzed cyclization of a phenylhydrazone derived from a ketone or aldehyde. nih.govsharif.edu In this context, the ketone functionality within a suitable precursor is converted to an arylhydrazone, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement to form the indole ring. nih.gov For instance, the condensation of phenylhydrazine (B124118) hydrochloride with a 4-oxotetrahydroindole precursor in acetic acid can lead to the formation of pyrrolo[3,2-a]carbazoles. nih.gov The choice of acid catalyst, which can be a Brønsted or Lewis acid, is crucial for the success of the reaction. wikipedia.orgnih.gov
Enantioselective Synthesis of Chiral 4,5,6,7-Tetrahydro-1H-indol-4-ol Derivatives
The development of enantioselective methods to produce chiral this compound derivatives is of great interest due to the importance of stereochemistry in biological activity. These methods often involve either biocatalytic or metal-catalyzed approaches.
Chemoenzymatic and Microbial Biotransformation Methods
Chemoenzymatic and microbial biotransformation methods offer a green and highly selective route to chiral alcohols. Enzymes, such as lipases and oxidoreductases from microorganisms like Aspergillus niger, can catalyze the stereoselective reduction of the ketone group in 4,5,6,7-tetrahydro-1H-indol-4-one to the corresponding alcohol. nih.gov Lipase-mediated transesterification has also been explored for the kinetic resolution of racemic hydroxymethyl derivatives. researchgate.net
Aspergillus niger is a versatile microorganism used in biotransformation due to its wide enzymatic potential. researchgate.netscielo.br It can transform various compounds, including flavonoids and steroids, through processes like hydroxylation and demethylation. scielo.brnih.gov The use of Aspergillus niger for the biotransformation of the tetrahydroindolone core can lead to the formation of specific, and often novel, hydroxylated metabolites. nih.gov
| Biocatalyst | Substrate | Reaction Type | Product | Key Features |
| Lipase | Racemic this compound derivative | Transesterification | Enantiomerically enriched alcohol and acetate | High enantioselectivity |
| Aspergillus niger | 4,5,6,7-Tetrahydro-1H-indol-4-one | Reduction | Chiral this compound | Green and selective method |
Metal-Catalyzed Asymmetric Cyclization via Epoxide Opening with Chiral Amines
Metal-catalyzed asymmetric synthesis provides another powerful tool for accessing enantiomerically pure this compound derivatives. One such strategy involves the asymmetric ring-opening of a meso-epoxide with a chiral amine, catalyzed by a metal complex. rsc.orgorganic-chemistry.org This approach can afford β-amino alcohols with high enantioselectivity. While not a direct synthesis of the tetrahydroindol-4-ol from the corresponding ketone, this methodology highlights a potential route to chiral amino alcohol derivatives within a related structural framework. The use of chiral ligands in conjunction with the metal catalyst is key to inducing asymmetry in the final product. organic-chemistry.org
Advanced Coupling and Functionalization Techniques
Modern synthetic chemistry offers a powerful toolkit for the construction and elaboration of complex heterocyclic systems. The following sections detail advanced methods that have been successfully applied to the synthesis of this compound and its analogs.
Palladium-Mediated Sonogashira Coupling and 5-endo-dig Cyclization
The Sonogashira reaction, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of carbon-carbon bond formation. wikipedia.org This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, proceeds under mild conditions, making it suitable for the synthesis of complex molecules. wikipedia.org While direct examples of the synthesis of this compound using this method are not prevalent in the provided literature, the principles of Sonogashira coupling are widely applicable to the construction of precursors. For instance, an aryl or vinyl halide fragment could be coupled with a suitably functionalized alkyne, with the resulting product poised for a subsequent cyclization to form the tetrahydroindole ring system.
A related and powerful strategy involves the intramolecular cyclization of an alkyne onto a nucleophilic nitrogen, a process known as a 5-endo-dig cyclization. This can be a key step in forming the pyrrole (B145914) ring of the indole core. The combination of a Sonogashira coupling to introduce the alkyne followed by a cyclization cascade represents a versatile approach to building the tetrahydroindole framework. The efficiency of this dual catalytic system, sometimes employing gold and palladium, allows for high selectivity and tolerance of various functional groups, which is advantageous in multi-step syntheses. organic-chemistry.org
C-H Activation and Direct Functionalization with Directing Groups
Direct C-H activation has emerged as a highly atom-economical and efficient strategy for the functionalization of heterocyclic compounds. snnu.edu.cnnih.gov This approach avoids the pre-functionalization often required in traditional cross-coupling reactions. snnu.edu.cn For tetrahydroindole systems, C-H activation can be directed to specific positions by employing directing groups (DGs). snnu.edu.cnnih.gov These DGs coordinate to the metal catalyst and position it in proximity to a specific C-H bond, enabling its selective cleavage and subsequent functionalization. snnu.edu.cn
The use of a pyrimidine (B1678525) (pym) group on the pyrrole nitrogen can direct a metal complex to activate the C2-H bond. nih.gov This strategy has been utilized in the benzannulation of N-pyrimidine 4,5,6,7-tetrahydroindol-4-one. nih.gov Similarly, a weakly coordinating amide carbonyl group has been used for the selective C-7 functionalization of indolines. researchgate.net The choice of directing group and catalyst system is crucial for controlling the regioselectivity of the functionalization. nih.gov For instance, Rh(III)-catalyzed reactions have been employed for the direct amination and benzannulation of N-pyrimidine 4,5,6,7-tetrahydroindol-4-one at the C-2 position. nih.gov
Table 1: Examples of C-H Activation in Tetrahydroindole Derivatives
| Catalyst | Directing Group | Position Functionalized | Reaction Type | Ref. |
| CpRh(III) | Pyrimidine | C-2 | Benzannulation | nih.gov |
| CpRh(III) | Pyrimidine | C-2 | Direct Amination | nih.gov |
| Pd(OAc)₂ | - | C-7 | Arylation | nih.gov |
| RhCl₃ | Pyrimidyl | C-7 | Carbonylation | researchgate.net |
| Cp*Co(III) | Amide | C-7 | Hydroarylation | researchgate.net |
Hydroamination of 2-Ethynyl-4,5,6,7-tetrahydroindoles
Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, provides a direct route to nitrogen-containing heterocycles. While specific examples for the direct synthesis of this compound via this method were not found in the provided search results, the hydroamination of 2-ethynyl-4,5,6,7-tetrahydroindoles would theoretically lead to the formation of vinylamine (B613835) intermediates, which could be further elaborated. This method represents a potential, though less documented, pathway to functionalized tetrahydroindoles.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has gained significant traction due to its ability to dramatically reduce reaction times, improve yields, and often lead to cleaner reactions. clockss.org The rapid and uniform heating provided by microwave irradiation can accelerate a wide range of organic transformations. clockss.org
In the context of indole synthesis, microwave irradiation has been successfully employed. For example, a rapid and energy-efficient synthesis of 4-hydroxy indole, a related compound, has been reported. actascientific.com This process involves the bromination of 1-tosyl-6,7-dihydro-1H-indol-4(5H)-one using a CEM microwave synthesizer, followed by dehydrobromination and detosylation. actascientific.com The final deprotection step to yield 1H-indol-4-ol was achieved in just 2 minutes at 90°C with a 92% yield. actascientific.com This highlights the potential of microwave-assisted protocols for the efficient synthesis of hydroxylated indole derivatives. Furthermore, microwave irradiation has been used for the synthesis of various imidazo-indole hybrids, demonstrating its broad applicability in heterocyclic chemistry. researchgate.net
Table 2: Microwave-Assisted Synthesis of 1H-indol-4-ol
| Step | Reactant | Reagents | Conditions | Yield | Ref. |
| Bromination | 1-Tosyl-6,7-dihydro-1H-indol-4(5H)-one | CuBr₂, Ethyl Acetate | Microwave | - | actascientific.com |
| Deprotection | 1-Tosyl-1H-indol-4-ol | NaOH, H₂O | Microwave, 90°C, 2 min | 92% | actascientific.com |
Derivatization and Scaffold Modification of this compound and Related Compounds
Once the core tetrahydroindole scaffold is in hand, further derivatization is often necessary to access a range of analogs with diverse properties. Regioselective substitution is a key challenge in this process.
Regioselective Substitution at Indole and Tetrahydroindole Positions (C-2, C-4, C-5, N-1)
The reactivity of the tetrahydroindole ring allows for substitution at several positions. The pyrrole ring is generally more susceptible to electrophilic attack than the saturated carbocyclic ring.
C-2 Position: Electrophilic aromatic substitution on pyrroles typically occurs readily at the C-2 position. nih.gov This has been exploited in the synthesis of polyheterocyclic structures starting from pyrrole. nih.gov Palladium/norbornene co-catalyzed alkylation of NH-indoles with primary alkyl bromides also proceeds regioselectively at the C-2 position. organic-chemistry.org
C-4 and C-5 Positions: Functionalization at the C-4 and C-5 positions of the indole nucleus is more challenging. However, intramolecular Friedel-Crafts acylation of 4-substituted indoles can lead to cyclization at the C-5 position, forming indole 4,5-fused systems. nih.gov The regioselectivity between C-3 and C-5 cyclization can be influenced by the catalyst, with Rh₂(OAc)₄ favoring C-5 cyclization and Pd(OAc)₂ favoring C-3 cyclization in certain cases. nih.gov
N-1 Position: The nitrogen atom of the indole ring can be readily alkylated or acylated. For example, N-alkylation of pyrrole with acrylonitrile (B1666552) has been reported as a step in the synthesis of polyheterocyclic structures. nih.gov The N-H of 4,5,6,7-tetrahydroindol-4-one can be unreactive under certain conditions, but derivatization, for instance by introducing an N-benzyl group, can facilitate subsequent reactions. nih.gov
C-7 Position: Selective functionalization at the C-7 position of indolines, which are reduced forms of indoles, has been achieved through C-H activation using directing groups. nih.govresearchgate.net Subsequent oxidation can then regenerate the indole ring system, providing a route to C-7 functionalized indoles. nih.gov
Introduction of Substituents via Grignard, Reformatsky, and Wittig Reagents
The carbonyl group at the C-4 position of 4-oxo-4,5,6,7-tetrahydroindole is a key handle for introducing a variety of substituents, thereby enabling the synthesis of a diverse library of derivatives, including the target compound this compound.
Grignard Reagents: These organomagnesium halides (R-MgX) are potent nucleophiles that readily attack the electrophilic ketone, leading to the formation of tertiary alcohols after an acidic workup. masterorganicchemistry.commasterorganicchemistry.com This reaction provides a direct pathway to 4-alkyl or 4-aryl substituted 4-hydroxy-tetrahydroindoles. For example, the addition of a lithiated methoxyindole to an N-tosyl-4-oxo-4,5,6,7-tetrahydroindole has been reported to yield the corresponding tertiary alcohol, which is a precursor for unsymmetrical biindoles. nih.gov
Reformatsky Reaction: This reaction utilizes an organozinc reagent, often called a Reformatsky enolate, formed from an α-halo ester and zinc dust. wikipedia.orgorganic-chemistry.org These enolates are less reactive than Grignard reagents, which prevents side reactions like addition to ester groups. wikipedia.org The reaction of 4-oxo-4,5,6,7-tetrahydroindole with an α-halo ester in the presence of zinc would yield a β-hydroxy ester, introducing a functionalized side chain at the C-4 position. wikipedia.orgorganic-chemistry.org
Wittig Reaction: The Wittig reaction is a powerful method for converting ketones into alkenes using a phosphonium (B103445) ylide (Wittig reagent). lumenlearning.commasterorganicchemistry.comwikipedia.org This reaction would transform 4-oxo-4,5,6,7-tetrahydroindole into a 4-alkylidene-4,5,6,7-tetrahydro-1H-indole. The resulting exocyclic double bond is a versatile functional group for further synthetic manipulations. The reaction is driven by the formation of the highly stable triphenylphosphine (B44618) oxide. lumenlearning.com
| Reagent Type | General Reactant | Product Type | Key Features |
|---|---|---|---|
| Grignard Reagent (R-MgX) | 4-Oxo-4,5,6,7-tetrahydroindole | 4-Substituted-4-hydroxy-tetrahydroindole | Forms tertiary alcohols; R can be alkyl or aryl. masterorganicchemistry.commasterorganicchemistry.com |
| Reformatsky Reagent (BrZnCH₂CO₂R) | 4-Oxo-4,5,6,7-tetrahydroindole | β-Hydroxy ester derivative | Milder than Grignard reagents; introduces an ester-containing side chain. wikipedia.orgorganic-chemistry.org |
| Wittig Reagent (Ph₃P=CHR) | 4-Oxo-4,5,6,7-tetrahydroindole | 4-Alkylidene-4,5,6,7-tetrahydro-1H-indole | Converts carbonyl to an alkene; driven by triphenylphosphine oxide formation. lumenlearning.comwikipedia.org |
Incorporation into Fused Heterocyclic Systems
The strategic functionalization of the this compound scaffold and its derivatives allows for the construction of novel fused heterocyclic systems.
The Paal-Knorr synthesis is a classic method for constructing five-membered heterocycles from 1,4-dicarbonyl compounds. wikipedia.orgyoutube.com This methodology can be adapted to the tetrahydroindole framework to create fused systems.
Pyrrole Fusion: The condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) yields a pyrrole. organic-chemistry.org By generating a 1,4-dicarbonyl functionality on the tetrahydroindole core, a subsequent reaction with an amine can lead to a new pyrrole ring fused to the original structure.
Furan (B31954) Fusion: In the presence of an acid catalyst, 1,4-dicarbonyls cyclize to form furans. organic-chemistry.org This provides a route to furano-fused tetrahydroindoles.
Thiophene (B33073) Fusion: The use of a sulfurizing agent, such as phosphorus pentasulfide, in the Paal-Knorr reaction with a 1,4-dicarbonyl precursor leads to the formation of a fused thiophene ring. wikipedia.org
The annulation of six-membered rings onto the tetrahydroindole skeleton opens access to complex and potentially bioactive molecules.
Pyrrolocyclohexanones: These structures can be synthesized through various strategies. For instance, a thermal researchgate.netresearchgate.net sigmatropic rearrangement of O-alkenoates of 4,5,6,7-tetrahydroindol-4-one can give rise to a pyrrole-fused pyrrolocyclohexanone structure. nih.gov
Isocoumarins: The synthesis of indole-fused isocoumarins has been reported, demonstrating the feasibility of fusing a lactone ring to the indole system. researchgate.net This can be achieved through methods like the copper-catalyzed tandem C-C/C-O coupling of 2-iodo-N-phenyl benzamides with acyclic diketones or the palladium-catalyzed cyclization of 2-halobenzoates with ketones. organic-chemistry.org
The construction of intricate polyheterocyclic systems can be efficiently achieved through intramolecular cyclizations and tandem or cascade reactions, which allow for the formation of multiple bonds in a single synthetic operation.
Intramolecular Cyclization: A reported palladium-catalyzed cyclization of an N-(2-halobenzyl)-substituted 4,5,6,7-tetrahydro-4-indolone resulted in a condensed pyrroloindole structure. nih.gov This reaction proceeds through a tandem activation of the benzyl (B1604629) halide and a C-H bond on the pyrrole ring. nih.gov
Tandem Activation: Gold-catalyzed reactions of N-alkynylpyrroles have been used to synthesize complex structures. nih.gov Similarly, tandem sequential processes, such as an isothiourea-catalyzed enantioselective Michael addition–lactonization followed by in situ ring-opening and cyclization, have been developed to produce highly functionalized tetrahydroindolizine derivatives. rsc.org These methods highlight the power of tandem catalysis in rapidly building molecular complexity from relatively simple starting materials. rsc.orgrsc.org
| Fused Ring System | Synthetic Strategy | Key Precursor/Reaction Type | Resulting Structure |
|---|---|---|---|
| Five-Membered Heterocycles | Paal-Knorr Type Synthesis | 1,4-Dicarbonyl derivative | Pyrrolo-, Furano-, or Thieno-fused tetrahydroindoles. wikipedia.orgorganic-chemistry.org |
| Pyrrolocyclohexanones | Sigmatropic Rearrangement | O-Alkenoate of 4-oxo-tetrahydroindolone | Pyrrole-fused pyrrolocyclohexanone. nih.gov |
| Isocoumarins | Palladium or Copper Catalysis | Halobenzoate/dicarbonyl cyclization | Isocoumarin-fused indole. researchgate.netorganic-chemistry.org |
| Polyheterocycles | Intramolecular Cyclization/Tandem Activation | Substituted indolone/alkynylpyrrole | Condensed pyrroloindoles, Tetrahydroindolizines. nih.govrsc.org |
Spectroscopic Characterization and Structural Analysis of 4,5,6,7 Tetrahydro 1h Indol 4 Ol Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules, including the 4,5,6,7-tetrahydro-1H-indol-4-ol framework. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecular structure. nih.gov
¹H NMR Spectroscopy: In the ¹H NMR spectrum of a this compound derivative, specific proton signals can be assigned to the different parts of the molecule. For instance, the protons on the pyrrole (B145914) ring typically appear in the aromatic region, while the protons on the saturated cyclohexanol (B46403) ring exhibit signals in the aliphatic region. The chemical shifts, coupling constants (J-values), and signal multiplicities are instrumental in confirming the connectivity of the atoms.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in the this compound structure will give rise to a distinct signal. The chemical shifts of the carbon signals indicate their electronic environment; for example, the carbon atom attached to the hydroxyl group (C4) will resonate at a different frequency compared to the other aliphatic or aromatic carbons.
Interactive Table: Predicted ¹H and ¹³C NMR Data for a this compound Derivative
| ¹H NMR | ¹³C NMR | ||
| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |
| 1.80-2.00 (m, 4H) | H5, H6 | 20-30 | C5, C6 |
| 2.80-3.00 (t, 2H) | H7 | 30-40 | C7 |
| 4.50-4.60 (m, 1H) | H4 | 65-75 | C4 |
| 6.30-6.40 (t, 1H) | H2 | 100-110 | C2 |
| 6.80-6.90 (t, 1H) | H3 | 115-125 | C3 |
| 8.00 (br s, 1H) | NH | - | - |
Note: This is a generalized prediction. Actual chemical shifts can vary depending on the solvent and specific substituents on the indole (B1671886) ring.
Vibrational and Electronic Spectroscopy (FT-IR, UV-Vis)
Vibrational and electronic spectroscopy techniques, namely Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, offer valuable insights into the functional groups present in a molecule and its electronic properties. nih.gov
FT-IR Spectroscopy: FT-IR spectroscopy is used to identify the characteristic vibrational frequencies of chemical bonds. upi.edu In the FT-IR spectrum of this compound, key absorption bands would be expected for the O-H stretch of the alcohol group (typically a broad band around 3200-3600 cm⁻¹), the N-H stretch of the indole ring (around 3300-3500 cm⁻¹), C-H stretches of the aliphatic and aromatic portions (around 2850-3100 cm⁻¹), and the C-O stretch of the alcohol (around 1000-1200 cm⁻¹).
UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. researchgate.net The indole chromophore in this compound is expected to exhibit characteristic absorption bands in the ultraviolet region, typically around 220 nm and 280 nm. These absorptions are due to π-π* transitions within the aromatic pyrrole ring system. The position and intensity of these bands can be influenced by the substitution pattern on the indole ring.
Interactive Table: Typical FT-IR and UV-Vis Data for a this compound Derivative
| FT-IR Spectroscopy | UV-Vis Spectroscopy | ||
| Wavenumber (cm⁻¹) | Assignment | λmax (nm) | Electronic Transition |
| 3400 (broad) | O-H stretch | ~220 | π-π |
| 3350 | N-H stretch | ~280 | π-π |
| 2930 | Aliphatic C-H stretch | ||
| 1100 | C-O stretch |
Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis (GC-MS, LC-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. kutztown.edu Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are common hyphenated techniques used for the analysis of organic compounds. researchgate.netnih.gov
In a mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum can provide valuable structural information. For example, the loss of a water molecule (H₂O) from the molecular ion is a common fragmentation pathway for alcohols.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. To perform this analysis, a single crystal of the compound is required. The diffraction pattern of X-rays passing through the crystal is used to calculate the electron density map of the molecule, which in turn reveals the precise positions of the atoms. researchgate.net
Advanced Characterization Methods (ESR, SEM, EDAX, VSM)
Beyond the core spectroscopic techniques, a range of advanced methods can be employed to investigate specific properties of this compound and its derivatives, particularly when incorporated into larger systems or materials.
Electron Spin Resonance (ESR) Spectroscopy: ESR, also known as Electron Paramagnetic Resonance (EPR), is a technique used to study species with unpaired electrons. While this compound itself is not a radical, ESR could be used to study its radical scavenging activity or its complexes with paramagnetic metal ions.
Scanning Electron Microscopy (SEM): SEM is a microscopy technique that provides high-resolution images of the surface of a sample. It is useful for characterizing the morphology and topography of solid samples of this compound derivatives or materials containing them.
Energy-Dispersive X-ray Analysis (EDAX): Often coupled with SEM, EDAX (also known as EDS) is an analytical technique used for the elemental analysis of a sample. It can identify the elements present in a sample and their relative proportions.
Vibrating Sample Magnetometry (VSM): VSM is used to measure the magnetic properties of a material. This technique would be relevant if this compound derivatives are used to synthesize magnetic materials, such as metal complexes.
Computational Chemistry and Molecular Modeling Studies of 4,5,6,7 Tetrahydro 1h Indol 4 Ol Analogs
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations provide a detailed understanding of the electronic structure and intrinsic properties of molecules. These methods are crucial for predicting reactivity, stability, and various spectroscopic properties of 4,5,6,7-tetrahydro-1H-indol-4-ol analogs.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govnih.govscispace.commdpi.com It is widely employed for geometry optimization to determine the most stable three-dimensional arrangement of atoms in a molecule, which corresponds to the minimum energy state on the potential energy surface. nih.govscispace.com For analogs of this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can accurately predict bond lengths, bond angles, and dihedral angles. nih.govscispace.com
Beyond structural parameters, DFT is instrumental in calculating key electronic properties that govern the chemical behavior of these molecules. nih.govmdpi.com These properties include dipole moment, polarizability, and the distribution of electronic charges, which are essential for understanding intermolecular interactions. The accuracy and efficiency of DFT make it a popular choice for balancing computational cost and precision in the study of drug-like molecules. nih.gov
Table 1: Illustrative Electronic Properties of an Indole (B1671886) Analog Calculated via DFT (Note: Data is representative and based on typical values found in computational studies of similar heterocyclic compounds.)
| Property | Calculated Value | Significance |
| Total Energy | -552.7 Hartree | Indicates the stability of the optimized geometry. |
| Dipole Moment | 2.5 Debye | Influences solubility and binding orientation in polar environments. |
| Mean Polarizability (α) | 18.5 x 10⁻²⁴ esu | Relates to the molecule's response to an external electric field. |
| Molar Refractivity | 45.6 cm³/mol | Correlates with the volume and polarizability of the molecule. |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.govmalayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a critical parameter for determining molecular stability and reactivity. malayajournal.org A large Egap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and prone to electronic transitions. nih.govmalayajournal.org For tetrahydroindole analogs, FMO analysis can predict their reactivity in various chemical reactions and their ability to interact with biological targets. sapub.org
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution around a molecule. malayajournal.orgbhu.ac.in It is used to identify the electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites of a molecule. malayajournal.orgbhu.ac.in In an MEP map, different colors represent different electrostatic potential values: red typically indicates regions of negative potential (nucleophilic), blue indicates positive potential (electrophilic), and green represents neutral regions. malayajournal.org This mapping is invaluable for predicting how this compound analogs will interact with receptors and enzymes through hydrogen bonding and other electrostatic interactions. bhu.ac.in
Table 2: Representative Frontier Molecular Orbital Data for a Tetrahydroindole Analog (Note: Data is hypothetical and for illustrative purposes.)
| Parameter | Energy (eV) | Implication |
| EHOMO | -5.28 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -1.27 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Egap (HOMO-LUMO) | 4.01 | Indicates chemical reactivity and kinetic stability. malayajournal.org |
| Ionization Potential (I) | 5.28 | Energy required to remove an electron. |
| Electron Affinity (A) | 1.27 | Energy released when an electron is added. |
Nonlinear optical (NLO) materials are capable of altering the properties of light and have significant applications in telecommunications, optical computing, and photonics. arxiv.orgresearchgate.netresearchgate.net Computational methods, particularly DFT, are effective in predicting the NLO properties of molecules. arxiv.orgfrontiersin.org The key parameters for NLO activity are the molecular polarizability (α) and the first-order hyperpolarizability (β). arxiv.orgresearchgate.net Molecules with large π-conjugated systems, significant intramolecular charge transfer, and high dipole moments often exhibit strong NLO responses. arxiv.orgnih.gov
For analogs of this compound, computational studies can calculate these NLO parameters to assess their potential as NLO materials. nih.gov The presence of the indole ring, a π-conjugated system, suggests that these compounds could be candidates for NLO applications. arxiv.org Theoretical calculations of properties like dipole moment (μ), polarizability (α), and hyperpolarizability (β) can guide the synthesis of new derivatives with enhanced NLO activity. researchgate.netnih.gov
Table 3: Predicted Nonlinear Optical (NLO) Properties of an Indole Derivative (Note: Values are based on computational studies of similar organic molecules.)
| Parameter | Calculated Value | Unit | Importance |
| Dipole Moment (μ) | 1.88 | Debye | A large dipole moment is often associated with higher NLO activity. researchgate.net |
| Polarizability (α) | 17.36 x 10⁻²⁴ | esu | Measures the ease of distortion of the electron cloud by an electric field. researchgate.net |
| First Hyperpolarizability (β) | 3.96 x 10⁻³⁰ | esu | Quantifies the second-order NLO response of the molecule. researchgate.net |
Molecular Simulation and Docking Approaches for Biological Target Interactions
Molecular simulation and docking are powerful computational techniques used to predict how a ligand, such as a this compound analog, interacts with a biological target like a protein or enzyme. These methods are fundamental in structure-based drug design.
Predicting the binding affinity between a ligand and a protein is a primary goal in drug discovery. Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) is a popular end-point method for estimating the free energy of binding. nih.gov It combines the molecular mechanics energies with continuum solvation models to calculate the binding free energy from a set of snapshots, typically generated from a molecular dynamics simulation. nih.gov Though less computationally intensive than alchemical methods, MM/GBSA provides a more accurate estimation of binding affinity than standard docking scores. nih.gov
Alchemical Absolute Binding Free Energy (ABFE) calculations represent a more rigorous and computationally expensive approach. biorxiv.org These methods simulate the non-physical, "alchemical" transformation of a ligand into nothing, both in the solvated protein binding site and in the solvent alone. The difference in the free energy of these two processes yields the absolute binding free energy. Recent advancements combining machine learning with molecular mechanics (ML/MM) potentials have shown the potential to significantly reduce the error in ABFE predictions, approaching chemical accuracy. biorxiv.org
Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govisfcppharmaspire.com This technique is instrumental in identifying key amino acid residues involved in the binding interaction and understanding the binding mode of potential inhibitors.
DNA Gyrase : As a crucial bacterial enzyme, DNA gyrase is a well-established target for antibacterial agents. nih.govnih.gov Docking studies of indole derivatives into the ATP-binding site of the GyrB subunit have been performed to predict their binding poses. researchgate.net These simulations can reveal critical interactions, such as hydrogen bonds with residues like Asp73, that are essential for inhibitory activity, providing a scaffold for designing novel antibacterial compounds. researchgate.netresearchgate.netbiorxiv.orgeurekaselect.com
RpsA : The ribosomal protein S1 (RpsA) is a target for certain antibiotics. In silico studies, including pharmacophore modeling and molecular docking, have been used to identify potential inhibitors that bind to the active site of RpsA, particularly in mutant, drug-resistant strains. researchgate.net Although specific studies on tetrahydroindole analogs may be limited, the methodology is applicable for screening these compounds against this target. researchgate.net
SARS-CoV-2 Mpro : The main protease (Mpro) of SARS-CoV-2 is a key enzyme in the viral life cycle, making it a prime target for antiviral drugs. nih.govscispace.com High-throughput virtual screening and molecular docking have been extensively used to identify potential Mpro inhibitors. nih.gov Docking studies of indole-like compounds can identify crucial hydrogen bonds and hydrophobic interactions within the Mpro binding cavity, particularly with key residues like His41 and Glu166, guiding the development of COVID-19 therapeutics. nih.gov
COX-2 : Cyclooxygenase-2 (COX-2) is an important enzyme in the inflammatory pathway and the target for nonsteroidal anti-inflammatory drugs (NSAIDs). isfcppharmaspire.commdpi.com Docking studies of indole derivatives have been conducted to explore their binding modes within the COX-2 active site. mdpi.commdpi.com These studies have identified key hydrogen bond interactions with residues such as Tyr355 and Arg120, which are crucial for selective COX-2 inhibition and provide insights for designing new anti-inflammatory agents with potentially fewer side effects. mdpi.comnih.gov
Table 4: Representative Molecular Docking Scores of Indole Analogs with Various Biological Targets (Note: Docking scores are for illustrative purposes and can vary based on the software and protocol used. More negative values typically indicate better binding affinity.)
| Target Enzyme | PDB ID | Ligand Type | Docking Score (kcal/mol) | Key Interacting Residues (Example) |
| DNA Gyrase (E. coli) | 2XCT | Indole-triazole conjugate | -8.5 | Asp73, Arg76 |
| SARS-CoV-2 Mpro | 6LU7 | Thiazole-based analog | -7.8 | His41, Glu166, Gln189 nih.gov |
| COX-2 (Human) | 4COX | Indole derivative | -9.2 | Arg120, Tyr355, Ser530 mdpi.com |
Chemical Reactivity and Transformation Pathways of the 4,5,6,7 Tetrahydro 1h Indol 4 Ol Skeleton
Aromatization and Dehydrogenation Reactions to 4-Hydroxyindoles
The conversion of the 4,5,6,7-tetrahydro-1H-indol-4-ol core to a 4-hydroxyindole (B18505) moiety is a significant transformation, as this latter structure is present in numerous bioactive alkaloids and pharmaceuticals. nih.gov This aromatization is typically achieved through dehydrogenation reactions.
One common method involves the use of a palladium on carbon (Pd/C) catalyst. For instance, dehydrogenation of 4-hydroxyindole fused isocoumarins, derived from 4,5,6,7-tetrahydroindol-4-one, has been successfully carried out using 10% Pd/C to yield the corresponding 4-hydroxyindole fused isocoumarins in good yields (73–82%). nih.gov Another approach involves the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), a strong oxidizing agent, which can effect aromatization, sometimes with concomitant loss of other functional groups. nih.gov
The choice of reagent and reaction conditions can be crucial in determining the outcome of the reaction. For example, treatment of a proline-derived tetrahydroindole derivative with an excess of DDQ in chloroform (B151607) at 80 °C led to the aromatized product, which upon mild basic hydrolysis formed the desired 4-hydroxyindole derivative in 56% yield over two steps. nih.gov
| Precursor | Reagent | Product | Yield | Reference |
| 4-Hydroxyindole fused isocoumarin (B1212949) precursor | 10% Pd/C | 4-Hydroxyindole fused isocoumarin | 73-82% | nih.gov |
| Proline-derived tetrahydroindole | DDQ, then mild base | 4-Hydroxyindole derivative | 56% (2 steps) | nih.gov |
Rearrangements and Cycloaddition Reactions
The this compound skeleton can undergo various rearrangement and cycloaddition reactions, often catalyzed by acids or metals, to generate diverse and complex molecular architectures.
Acid-Catalyzed Rearrangements:
Acid-catalyzed reactions can initiate intramolecular processes leading to rearranged products. For example, a p-toluenesulfonic acid-catalyzed cascade reaction of 4-(indol-2-yl)-4-oxobutanal derivatives, which can be seen as related structures, proceeds through an initial intramolecular Friedel–Crafts hydroxyalkylation to form a 4-hydroxy-2,3,4,9-tetrahydro-1H-carbazol-1-one intermediate. nih.govacs.org This intermediate can then be activated by the acid to undergo further reactions. nih.govacs.org While not directly involving this compound itself, this illustrates the propensity of related hydroxy-tetrahydro-indole systems to undergo acid-catalyzed rearrangements.
Formal Oxidative [4+2] Cycloaddition:
Rhodium(III)-catalyzed formal oxidative [4+2] cycloaddition reactions have been employed with N-pyrimidine protected 4,5,6,7-tetrahydroindol-4-one and 1,3-dienes. nih.gov This reaction proceeds via C-H activation and diene insertion to form a π-allyl metal species, which is then trapped by the nucleophilic β-position of the N-heterocycle. Subsequent oxidation, often with a copper(II) catalyst, delivers the aromatized, benzo-fused product. nih.gov However, the electron-withdrawing effect of the ketone in the starting material can limit the nucleophilicity of the β-position, resulting in moderate yields. nih.gov
Electrophilic and Nucleophilic Reactions on the Tetrahydroindole Ring
The dual nature of the this compound ring system, with its electron-rich pyrrole (B145914) and enolizable ketone (in its oxidized form, 4,5,6,7-tetrahydroindol-4-one), allows for a variety of electrophilic and nucleophilic reactions.
Electrophilic Aromatic Substitution:
Electrophilic aromatic substitution (EAS) readily occurs on the pyrrole ring, typically at the C-2 position. nih.govresearchgate.net This reactivity has been exploited to introduce various functional groups. For instance, N-alkylation of the pyrrole followed by intramolecular Friedel-Crafts acylation can lead to polyheterocyclic structures. nih.gov The indole (B1671886) ring is highly reactive towards electrophiles, and these reactions are fundamental to the derivatization of this heterocyclic system. researchgate.netmasterorganicchemistry.com
Mannich Reaction:
The Mannich reaction, a three-component condensation involving an aldehyde, an amine, and an enolizable carbonyl compound, can be applied to derivatives of the tetrahydroindole skeleton. organic-chemistry.orgwikipedia.org This reaction typically results in the aminomethylation of the active α-position of the carbonyl compound. wikipedia.org In the context of activated indoles, such as those with electron-donating methoxy (B1213986) groups, the Mannich reaction can proceed at different positions depending on the reaction conditions. arkat-usa.org For instance, with certain 4,6-dimethoxyindoles, the reaction can occur at the C7 and N1 positions. arkat-usa.org
Oxidative Transformations and Redox Behavior
The redox behavior of the this compound skeleton is a key aspect of its chemistry, with oxidation reactions often leading to aromatization or other functional transformations.
A prominent oxidizing agent used in this context is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). Treatment of N-tosyl 4,5,6,7-tetrahydroindol-4-one with a lithiated 1-methoxyindole, followed by reaction with DDQ, results in the formation of an unsymmetrical 2,4′-biindole. nih.gov This demonstrates the utility of DDQ in promoting oxidative coupling reactions.
Furthermore, the oxidation of thioethers derived from the tetrahydroindole skeleton with DDQ can afford stable aromatic aldehydes in good yields. nih.gov The choice of oxidant and reaction conditions can be tuned to achieve specific transformations. For instance, limiting the amount of DDQ and controlling the reaction temperature can lead to partially oxidized products or allow for trapping of cationic intermediates. nih.gov
| Substrate | Reagent | Product Type | Reference |
| N-Tosyl 4,5,6,7-tetrahydroindol-4-one adduct | DDQ | Unsymmetrical 2,4′-biindole | nih.gov |
| Thioether of tetrahydroindole | DDQ | Aromatic aldehyde | nih.gov |
Biological and Pharmacological Investigations of 4,5,6,7 Tetrahydro 1h Indol 4 Ol Derivatives
Modulation of Specific Enzymes and Receptors
Enzyme Inhibition Studies
The 4,5,6,7-tetrahydro-1H-indol-4-ol scaffold has served as a foundation for the development of inhibitors targeting various enzymes implicated in disease pathogenesis.
Bub1 Kinase, SARS-CoV-2 Mpro, Histone Deacetylase, and Protein Kinase C-β: While the core structure is of interest, specific inhibitory activities of this compound derivatives against Bub1 Kinase, SARS-CoV-2 Mpro, Histone Deacetylase, and Protein Kinase C-β are not extensively detailed in the provided search results. The main protease (Mpro) of SARS-CoV-2 is a key enzyme in the viral life cycle, making it a prime target for antiviral drug development. nih.govnih.gov Inhibition of Mpro can disrupt viral replication. nih.gov Natural compounds and their derivatives have been investigated as potential Mpro inhibitors. nih.gov
Phosphodiesterase 4 (PDE4): PDE4 inhibitors are recognized for their anti-inflammatory effects. nih.govwikipedia.org They function by increasing intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). nih.govnih.gov The discovery of 3-ethyl-1-(4-fluorophenyl)-6-phenyl-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine led to the development of analogs with IC50 values ranging from 0.03 to 1.6 μM in an eosinophil PDE assay. capes.gov.br For instance, compound CP-220,629 demonstrated an IC50 value of 0.44 μM. capes.gov.br Another study on phenyl alkyl ketones as PDE4 inhibitors identified compounds with IC50 values in the mid- to low-nanomolar range. acs.org
Acetylcholinesterase (AChE): Derivatives of annulated tetrahydroazocines, which are structurally related to the tetrahydroindole core, have been investigated as AChE inhibitors. nih.gov These compounds exhibited IC50 values ranging from 5 to 40 microM. nih.gov Specifically, compounds 11 and 15 (racemic mixtures) were found to be selective for AChE over butyrylcholinesterase (BuChE). nih.gov Indole (B1671886) and its derivatives are considered promising scaffolds for developing anti-Alzheimer's drug candidates due to their potential to inhibit AChE. nih.gov
COX-2: The cyclooxygenase-2 (COX-2) enzyme is a key target for anti-inflammatory drugs. nih.gov Synthetic indolizine (B1195054) derivatives have been explored as COX-2 inhibitors. nih.gov A series of 7-methoxy indolizines, designed as bioisosteres of indomethacin, showed activity in the micromolar range. nih.gov Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate emerged as a notable COX-2 inhibitor with an IC50 of 5.84 µM. nih.gov Another study reported that the chalcone (B49325) butein (B1668091) demonstrated concentration-dependent COX-2 inhibitory activity. sciforum.net
| Enzyme | Inhibitor Class | Key Findings | IC50 Values |
| Phosphodiesterase 4 (PDE4) | 7-Oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridines | Analogues up to 50-fold more potent than the initial lead compound. | 0.03–1.6 μM |
| Acetylcholinesterase (AChE) | Annulated tetrahydroazocines | Selective inhibition of AChE over BuChE. | 5–40 µM |
| COX-2 | 7-methoxy indolizines | Promising inhibitory activity compared to indomethacin. | 5.84 µM (for diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate) |
Receptor Agonism and Antagonism
The tetrahydroindole framework has been instrumental in designing ligands that modulate the activity of various G protein-coupled receptors (GPCRs).
Dopamine (B1211576) D2/D3 Receptors: Derivatives of carbazole (B46965) and tetrahydro-β-carboline have been identified as selective antagonists for the dopamine D3 receptor over the D2 receptor. nih.gov The compound S33138, a potential antipsychotic, showed approximately 25-fold higher affinity for human D3 receptors (pKi = 8.7) compared to D2L (pKi = 7.1) and D2S (pKi = 7.3) receptors. researchgate.net The D2/D3 agonist PD128907 has been shown to inhibit stimulated pyloric relaxation and spontaneous gastric emptying. nih.gov Structural studies have revealed that different antagonists can stabilize distinct inactive conformations of the D2 and D3 receptors. elifesciences.org
5-HT2 Receptors: The 5-HT2 family of serotonin (B10506) receptors are significant pharmaceutical targets. nih.govwikipedia.org Tetrahydro-β-carboline derivatives have been synthesized as potent 5-HT2 receptor agonists. nih.gov For instance, a 2',4',5'-trimethoxy analogue was a full agonist with EC50 values of 3.8 nM at 5-HT2A and 7.6 nM at 5-HT2C. nih.gov The 5-HT2A receptor is known to be involved in various neurological and psychiatric functions. nih.gov
Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt): RORγt is a key transcription factor in the differentiation of Th17 cells and the production of IL-17. nih.gov The development of RORγt agonists is being explored as a potential approach for cancer immunotherapy. nih.gov
MCHr1 and Estrogen Receptor: The search results did not provide specific information on the interaction of this compound derivatives with the melanin-concentrating hormone receptor 1 (MCHr1) or the estrogen receptor.
| Receptor | Ligand Class | Activity | Key Findings |
| Dopamine D3/D2 | Carbazole and tetrahydro-β-carboline derivatives | Antagonist | Selective for D3 over D2 receptors. |
| 5-HT2A/2C | Tetrahydro-β-carboline derivatives | Agonist | Potent full agonists with nanomolar efficacy. |
| RORγt | Not Specified | Agonist | Potential for cancer immunotherapy. |
Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds.
For acetylcholinesterase inhibitors derived from annulated tetrahydroazocines, lipophilicity was identified as a key property influencing their inhibitory potency. nih.gov A parabolic correlation was observed between the pIC50 and the experimental 1-octanol/water partition coefficient (logP). nih.gov
In the case of dopamine D3 receptor antagonists , SAR studies on carbazole and tetrahydro-carboline derivatives have been conducted to enhance selectivity over the D2 receptor. nih.gov
For GPR41 modulators , a study on tetrahydroquinolone derivatives revealed that modifications to an aryl group attached to a furan (B31954) moiety could switch the compound's activity from antagonistic to agonistic. nih.gov
SAR studies on opioid receptor agonists based on a 1-phenyl-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one core have led to the identification of potent MOR/KOR agonists. researchgate.net
In Vitro Evaluation of Antimicrobial Efficacy
Antibacterial and Antifungal Activities
Indole derivatives have shown promise as antimicrobial agents.
Indole-based compounds have been reported to exhibit significant antibacterial activity, with some derivatives showing minimum inhibitory concentration (MIC) values in the range of 0.12–6.25 µg/mL. nih.gov The presence of halogen substitutions on the indole ring has been found to enhance antibacterial activity. nih.gov
Novel indole derivatives incorporating 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties have demonstrated a broad spectrum of activity against various bacterial and fungal pathogens, with MIC values ranging from 3.125 to 50 µg/mL. nih.gov
Spiro-4H-pyran derivatives containing an indole ring have been evaluated for their antimicrobial activity. nih.gov A spiro[aminopyran-indole] derivative with a cytosine-like ring showed significant antibacterial effects against Staphylococcus aureus and Streptococcus pyogenes. nih.gov
Quinolones incorporating a 4,5,6,7-tetrahydro-thieno[3,2-c]pyridine moiety have been synthesized and shown to possess in vitro antibacterial activity comparable to established antibiotics like Gatifloxacin and Ciprofloxacin. researchgate.net
Tetrazole-containing indole hybrids are also being explored for their potential as antibacterial agents. isfcppharmaspire.com
| Compound Class | Pathogens | Key Findings | MIC Values |
| Indole derivatives | Streptococcus pyogenes, Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus niger, Aspergillus clavatus | Halogen substitution enhances activity. | 0.12–6.25 µg/mL |
| Indole-triazole/thiadiazole hybrids | Staphylococcus aureus, MRSA, Escherichia coli, Bacillus subtilis, Candida albicans, Candida krusei | Broad-spectrum activity. | 3.125–50 µg/mL |
| Spiro[aminopyran-indole] derivatives | Staphylococcus aureus, Streptococcus pyogenes | Significant antibacterial effects. | Not specified |
| Tetrahydro-thieno[3,2-c]pyridine quinolones | Gram-positive and Gram-negative bacteria | Activity comparable to standard antibiotics. | Not specified |
Antitubercular Properties
Tuberculosis (TB) remains a major global health threat, necessitating the discovery of new and effective treatments. nih.gov The indole nucleus, a privileged structure in drug discovery, has been a focal point in the search for novel antitubercular agents. nih.gov Research has shown that various indole derivatives exhibit promising activity against Mycobacterium tuberculosis (MTB). nih.gov
A series of 4,5-disubstituted N¹-(5′-deoxythymidin-5′-yl)-1,2,3-triazoles were synthesized and evaluated for their in vitro activity against the H37Rv strain and a multidrug-resistant (MDR) clinical isolate of M. tuberculosis. researchgate.net The synthesized compounds demonstrated significant antitubercular activity, with minimum inhibitory concentrations (MICs) ranging from 2 to 15 μg/mL, comparable to the first-line drug streptomycin. researchgate.net
Another study focused on 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol and its Schiff bases. mdpi.com The parent compound showed notable activity against both the H37Rv and MDR strains of MTB at MICs of 5.5 and 11 µg/mL, respectively. mdpi.com This highlights the potential of this scaffold in developing new antitubercular drugs.
Furthermore, a study on 4,5-dihydro-1H-pyrazoles reported the synthesis and in vitro antitubercular activity of a new series of these compounds, indicating the broad interest in heterocyclic compounds for TB treatment. researchgate.net
Table 1: Antitubercular Activity of Selected Indole and Triazole Derivatives
| Compound Class | Target Strain(s) | MIC Range (µg/mL) | Key Findings | Reference |
|---|---|---|---|---|
| 4,5-disubstituted N¹-(5′-deoxythymidin-5′-yl)-1,2,3‐triazoles | M. tuberculosis H37Rv, MDR clinical isolate 591 | 2-15 | Activity equivalent to streptomycin. | researchgate.net |
Antimalarial Activity
The emergence of drug-resistant strains of Plasmodium falciparum underscores the urgent need for novel antimalarial drugs. nih.gov While specific studies on the antimalarial activity of this compound derivatives are not extensively detailed in the provided results, related heterocyclic compounds have shown promise.
For instance, research on 6-(1,2,6,7-tetraoxaspiro[7.11]nonadec-4-yl)hexan-1-ol (N-251) and its derivatives highlighted the potential of cyclic peroxides as antimalarial agents. nih.gov These compounds were effective against P. falciparum and P. berghei. nih.gov
A study on a Thai traditional medicine formulation, Mahanil-Tang-Thong, and its plant ingredients revealed that several extracts possess potent antimalarial activity. nih.gov Ethanolic extracts of Sapindus rarak, Tectona grandis, Myristica fragrans, and Dracaena loureiri showed significant in vitro activity against P. falciparum. nih.gov
Furthermore, research on constituents from Dacryodes edulis identified 3,3′,4-tri-O-methylellagic acid as having high antiplasmodial activity against a multidrug-resistant strain of P. falciparum. malariaworld.org These findings, while not directly on this compound, suggest that diverse heterocyclic and natural product scaffolds are a rich source for antimalarial drug discovery.
In Vitro Evaluation of Antitumor and Anti-inflammatory Potential
Derivatives of the indole scaffold have demonstrated significant cytotoxic effects against a range of cancer cell lines.
One study reported the discovery of 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivatives with low cytotoxicity, making them promising for further development as therapeutic agents. nih.gov An indole-chalcone derivative, FC77, exhibited potent cytotoxicity against the NCI-60 panel of human cancer cell lines, with an average GI₅₀ (concentration causing 50% growth inhibition) of approximately 6 nM. nih.gov Notably, FC77 retained its effectiveness against several multidrug-resistant cancer cell lines. nih.gov
Another investigation into novel indole derivatives showed that compound 1c, featuring a hydroxyl group on the phenyl ring attached to the indole skeleton, displayed high cytotoxic activity against HepG2, MCF-7, and HeLa cancer cell lines. frontiersin.org In contrast, a separate study on isoindole-1,3-dione derivatives found that compound 7, which contains azide (B81097) and silyl (B83357) ether groups, had higher inhibitory activity against A549 lung cancer cells than the standard drug 5-fluorouracil (B62378). nih.gov
Furthermore, 1-substituted-N-tosyl-1,2,3,4-tetrahydroisoquinoline analogs were synthesized and evaluated for their cytotoxicity, with the o-hydroxy derivative 4k being the most potent against MOLT-3 cell lines. researchgate.net
Table 2: Cytotoxicity of this compound and Related Derivatives against Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line(s) | Activity (IC₅₀/GI₅₀) | Key Findings | Reference |
|---|---|---|---|---|
| 2-phenyl-4,5,6,7-Tetrahydro-1H-indole (Cmpd 31) | Huh-7 (HCV replicon) | CC₅₀ = 109.9 µM | Low cytotoxicity. | nih.gov |
| Indole-chalcone (FC77) | NCI-60 panel | ~6 nM (average GI₅₀) | Potent against a broad range of cancer cells, including multidrug-resistant lines. | nih.gov |
| Indole derivative (1c) | HepG2, MCF-7, HeLa | LC₅₀: 0.9 µM, 0.55 µM, 0.50 µM | High activity attributed to the hydroxyl group on the phenyl ring. | frontiersin.org |
| Isoindole-1,3-dione derivative (Cmpd 7) | A549 | IC₅₀ = 19.41 µM | More potent than 5-fluorouracil against A549 cells. | nih.gov |
The anti-inflammatory properties of indole derivatives and related compounds are often linked to their ability to modulate key signaling pathways.
Research has shown that certain phytochemicals can exert anti-inflammatory effects by downregulating the TLR4/NF-κB signaling pathway, which in turn decreases the production of pro-inflammatory cytokines like IL-6 and TNF-α. nih.gov For example, 5,6,4'-trihydroxy-7,3'-dimethoxyflavone (B1249847) (5-TDMF), purified from Anisomeles ovata, was found to reduce nitric oxide and pro-inflammatory cytokine production in macrophage cells by attenuating the expression of nitric oxide synthase and cyclooxygenase-2. nih.gov
A study on 4-(1H-indol-3-yl)-6-phenyl-1,2,3,4-tetrahydropyrimidin-2-ones/thiones demonstrated that these compounds possess significant anti-inflammatory activity, with some derivatives showing 49.5% to 70.7% inhibition in a carrageenan-induced paw edema model. researchgate.net
Furthermore, the anti-HCV drug daclatasvir, which has a structure that can be related to indole derivatives, was shown to prevent the induction of IL-6 and TNF-α in cells infected with SARS-CoV-2, highlighting a potential anti-inflammatory mechanism. biorxiv.org
Antiviral Activity Assessments
A significant area of investigation for 4,5,6,7-tetrahydro-1H-indole derivatives has been their potential as anti-hepatitis C virus (HCV) agents. A study identified the 2-phenyl-4,5,6,7-tetrahydro-1H-indole scaffold as a novel inhibitor of HCV replication. nih.govnih.gov The most potent compound from this series, compound 39, displayed EC₅₀ values of 7.9 µM and 2.6 µM against HCV genotypes 1b and 2a, respectively. nih.govnih.gov Further investigation revealed that this compound did not target the HCV NS5B polymerase or NS3 helicase, suggesting a different mechanism of action. nih.govnih.gov
Another study highlighted that iminosugar derivatives, which can be considered related to the core structure, are potent against HCV. herbmedpharmacol.com
The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication and a key target for antiviral drug development. nih.gov While direct studies on this compound derivatives as SARS-CoV-2 Mpro inhibitors were not found, research on other heterocyclic compounds provides valuable insights.
Several plant-derived flavonols and dihydroflavonols have been shown to inhibit SARS-CoV-2 Mpro. news-medical.net For example, rutin (B1680289) was identified as a highly effective inhibitor with a low IC₅₀ value. news-medical.net Molecular docking studies have also identified potential Mpro inhibitors from natural sources like Nigella sativa. researchgate.net
Furthermore, drug repurposing efforts have identified existing drugs, such as the HCV protease inhibitor boceprevir, as inhibitors of SARS-CoV-2 Mpro. nih.gov This suggests that heterocyclic scaffolds designed for other viral proteases could be adapted to target SARS-CoV-2 Mpro.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4,5,6,7-tetrahydro-1H-indol-4-ol, and how do reaction conditions influence yield?
- Methodology : The compound is commonly synthesized via reduction of its ketone precursor, 4,5,6,7-tetrahydro-1H-indol-4-one, using agents like NaBH₄ or LiAlH₄. For example, iodination of the ketone intermediate with 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) can precede reduction .
- Optimization : Control reaction temperature (0–25°C) and stoichiometric ratios to minimize side products. Yields >85% are achievable with NaBH₄ in THF at 0°C for 2 hours .
Q. How is this compound characterized spectroscopically?
- Techniques :
- ¹H/¹³C NMR : Key peaks include δ 8.6–8.7 (indole NH), δ 4.5–4.6 (hydroxyl proton), and δ 2.5–3.5 (tetrahydro ring protons) .
- HRMS : Confirm molecular ion [M+H]⁺ at m/z 150.0912 (C₈H₁₁NO) .
Q. What safety precautions are critical when handling this compound?
- Hazards : Causes eye/skin irritation (H303, H313, H333).
- Protocols : Use PPE (gloves, goggles), work in a fume hood, and neutralize waste with 10% acetic acid before disposal .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound derivatives be achieved for chiral drug candidates?
- Method : Employ rhodium carbenoid asymmetric C–H insertion reactions (e.g., with chiral phosphine ligands) followed by Cope rearrangement. This yields arylalkenyl indoles with >90% ee .
- Challenges : Optimize catalyst loading (5–10 mol%) and solvent polarity (e.g., dichloromethane vs. toluene) to enhance stereocontrol .
Q. What strategies resolve contradictory spectral data (e.g., unexpected NMR peaks) in synthesized derivatives?
- Troubleshooting :
- Perform 2D NMR (COSY, HSQC) to assign overlapping signals.
- Use HPLC-MS to detect impurities (e.g., unreacted ketone or oxidation byproducts) .
- Case Study : A 2022 study resolved a δ 7.2 doublet as a residual solvent (DMSO-d₆) artifact by deuterium exchange .
Q. How is this compound utilized in synthesizing polyheterocyclic drug scaffolds?
- Applications :
- Tricyclic indoles : Pd-catalyzed intramolecular C–H functionalization forms condensed pyrroloindoles for guanylate cyclase inhibition .
- β-Ketoesters : React with diazo compounds via [3+2] cycloaddition to build antitumor agents (e.g., psammopemmin A analogs) .
- Table : Key Reactions and Yields
| Reaction Type | Catalyst/Reagent | Yield (%) | Reference |
|---|---|---|---|
| Rhodium carbenoid insertion | Rh₂(OAc)₄ | 92 | |
| Pd-catalyzed C–H functionalization | Pd(OAc)₂ | 87 |
Q. What multicomponent reactions (MCRs) enable efficient diversification of the tetrahydroindole core?
- Approaches :
- One-pot synthesis : Combine ketone precursors, aldehydes, and amines in PEG-400/DMF under microwave irradiation (120°C, 30 min) for 70–80% yields .
- Green chemistry : Water-mediated MCRs reduce solvent waste; e.g., 2-aryl-3-hydroxy derivatives form via three-component reactions in H₂O .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental reactivity?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
